BENGHE Foundational & Exploratory

Check Availability & Pricing

SJF-0628: A Technical Guide to a Mutant-
Selective BRAF Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SJF-0628

Cat. No.: B15612786

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-0628 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the
targeted degradation of mutant BRAF proteins, a key driver in various cancers. This document
provides a comprehensive technical overview of SJF-0628, including its mechanism of action,
chemical properties, and preclinical data. Detailed experimental protocols and quantitative data
are presented to facilitate further research and development.

Introduction

The BRAF gene is one of the most frequently mutated oncogenes in human cancers, with the
V600E mutation being the most common. While BRAF inhibitors like vemurafenib have shown
clinical efficacy, the development of resistance remains a significant challenge. SJF-0628
represents a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to induce
the degradation of mutant BRAF proteins, offering a potential advantage over traditional
occupancy-based inhibitors.

SJF-0628 is a heterobifunctional molecule composed of three key components: a ligand that
binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the
BRAF inhibitor vemurafenib.[1][2][3] This design allows SJF-0628 to recruit the VHL E3 ligase
to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the
proteasome.
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Chemical and Physical Properties

SJF-0628 is a complex small molecule with the following properties:

Property Value Reference
Molecular Formula Cs1H57F2No0O7S2 [31[41[5]
Molecular Weight 1010.19 g/mol [3]

CAS Number 2413035-41-1 [3][4]1[5]
Purity >98% [3]
Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C [3]

Mechanism of Action

SJF-0628 functions as a PROTAC to induce the selective degradation of mutant BRAF. The
proposed mechanism involves the formation of a ternary complex between the mutant BRAF
protein, SJF-0628, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from
the E2 ubiquitin-conjugating enzyme to the BRAF protein, marking it for degradation by the 26S
proteasome.

Figure 1: Mechanism of action of SJF-0628.

Preclinical Efficacy
In Vitro Activity

SJF-0628 has demonstrated potent and selective degradation of various BRAF mutants in
cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Inhibition
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BRAF
Cell Line DCso (NM) Dmax (%) ECso (nM) Reference
Status
Homozygous
SK-MEL-28 6.8 >95 37 [1]
BRAFV600E
Homozygous
A375 - - - [1]
BRAFVG600E
BRAFWT/BR
SK-MEL-239
AF- 72 >80 218 [1]
C4
p61V600E
BRAFWT/BR
HCC-364 vrl AF- 147 >90 - [1]
p61V600E
Homozygous
CAL-12-T 23 >90 - [1]
BRAFG466V
Heterozygous
H1666 29 >80 - [1]
BRAFG466V
DU-4475 - - - 163 [6]
Colo-205 - - - 37.6 [6]
LS-411N - - - 96.3 [6]
HT-29 - - - 53.6 [6]
RKO - - - <1000 [6]

Table 2: Kinase Inhibitory Activity

Kinase ICs0 (NM) Reference
BRAFWT 5.8 [1]
BRAFV600E 1.87 [1]
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In Vivo Activity

In a xenograft model using SK-MEL-246 cells, SJF-0628 demonstrated significant anti-tumor
activity.[6] Administration of SJF-0628 at 50 mg/kg twice daily or 100 mg/kg once daily led to
tumor shrinkage.[6] The treatment also resulted in marked degradation of BRAF and reduced
MAPK signaling in the xenograft tumors.[6]

Experimental Protocols
Cell Culture and Treatment

Inducible NIH3T3 cells expressing V5-BRAF constructs were cultured and treated with 100-200
ng/mL of doxycycline for 24 hours to induce BRAF expression.[1][2] Cells were then treated
with increasing concentrations of SJF-0628.[1][2] For washout experiments, SK-MEL-28 cells
were treated with SJF-0628 for 24 hours, after which the compound was removed, and BRAF

levels were monitored over time.[1]

Western Blotting

To assess protein degradation, cells were lysed and protein concentrations were determined.
Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and
probed with primary antibodies against BRAF, p-MEK, p-ERK, and a loading control (e.g., actin
or tubulin). Following incubation with secondary antibodies, protein bands were visualized.

Cell Viability Assays

Cell proliferation was measured using assays such as CellTiter-Glo. Cells were seeded in 96-
well plates and treated with various concentrations of SJF-0628 for a specified period (e.g., 3-5
days).[6] Cell viability was then determined according to the manufacturer's protocol.

In Vivo Xenograft Studies

Female nu/nu mice were subcutaneously implanted with cancer cells (e.g., SK-MEL-246).[7]
Once tumors reached a certain volume, mice were treated with SJF-0628 or vehicle control via
intraperitoneal (i.p.) injection.[6][7] Tumor volumes and body weights were measured regularly.

[7]
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Figure 2: General experimental workflow for evaluating SJF-0628.

Signaling Pathway Analysis

SJF-0628-mediated degradation of mutant BRAF leads to the downregulation of the

MAPK/ERK signaling pathway. This is evidenced by the decreased phosphorylation of MEK

and ERK in treated cells.[1][2][6]
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Figure 3: Impact of SJF-0628 on the MAPK/ERK signaling pathway.

Conclusion

SJF-0628 is a promising preclinical candidate that effectively and selectively degrades mutant
BRAF proteins. Its ability to overcome resistance mechanisms associated with traditional BRAF
inhibitors warrants further investigation. The data presented in this guide provide a solid
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foundation for researchers and drug developers to explore the full therapeutic potential of SJF-
0628 in the treatment of BRAF-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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